

# Ligritinib: A Technical Guide to AXL Receptor Tyrosine Kinase Inhibition

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, MerTK) family, has emerged as a critical mediator of oncogenesis, therapeutic resistance, and immune evasion in a multitude of human cancers.[1][2] Its overexpression is frequently correlated with poor prognosis and metastasis.[2][3] **Ligritinib** (AB801) is an orally active and potent small-molecule inhibitor of AXL kinase activity.[4] This technical guide provides an in-depth overview of the AXL signaling pathway, the mechanism of action of **Ligritinib**, comprehensive experimental protocols for evaluating AXL inhibitors, and a summary of key quantitative data.

# The AXL Signaling Pathway and Mechanism of Ligritinib Action

AXL is a receptor tyrosine kinase that, upon binding its ligand, growth arrest-specific protein 6 (Gas6), undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][5] This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively promote cell survival, proliferation, migration, and invasion.[3][5][6] The AXL signaling axis is also implicated in the development of resistance to various cancer therapies, including chemotherapy and targeted agents.[5][7]

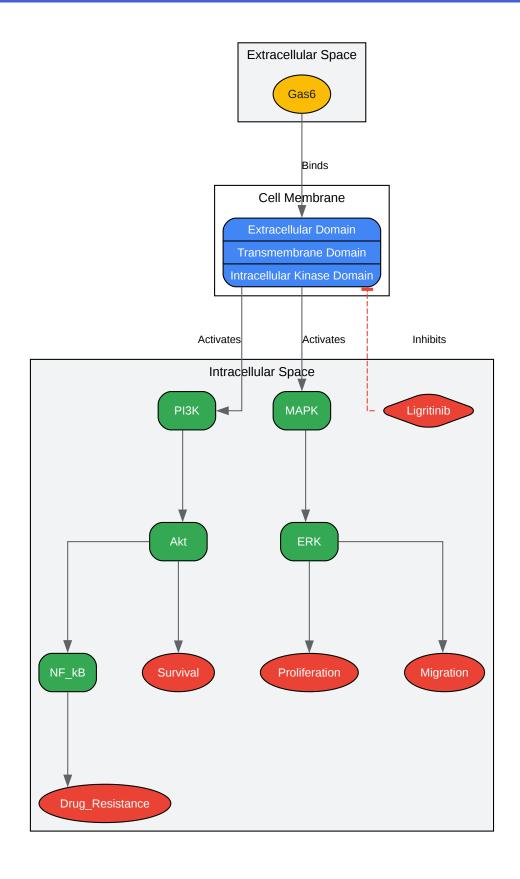






**Ligritinib** functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the AXL kinase domain. This action prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of the AXL receptor.[8] By inhibiting AXL kinase activity, **Ligritinib** effectively abrogates the downstream signaling cascades that drive malignant phenotypes.[4]





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Caption: AXL signaling pathway and Ligritinib inhibition.



## **Quantitative Data on AXL Inhibitors**

The following table summarizes key quantitative data for **Ligritinib** and other notable AXL inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

Compound	Туре	Target(s)	IC50 (nM)	Cell-Based Potency (EC50/IC50)	Reference
Ligritinib (AB801)	Small Molecule	AXL	<5	<25 nM	[4][9]
Bemcentinib (BGB324)	Small Molecule	AXL	14	14 nM (HeLa cells)	[2][7]
Gilteritinib (ASP2215)	Small Molecule	FLT3 / AXL	0.73 (AXL), 0.29 (FLT3)	0.92-2.9 nM (FLT3-ITD cells)	[10][11][12]
DS-1205c	Small Molecule	AXL	1.3	Not Reported	[13]

Note: Data for **Ligritinib** is based on general disclosures from conference abstracts and may not be fully published. More detailed information is anticipated from ongoing clinical trials.

# **Experimental Protocols**

Detailed and robust experimental protocols are critical for the evaluation of AXL inhibitors. The following sections provide methodologies for key in vitro and in vivo assays.

# **Biochemical Kinase Assay**

This assay determines the direct inhibitory effect of a compound on the kinase activity of purified AXL enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of **Ligritinib** against recombinant AXL kinase.

Materials:

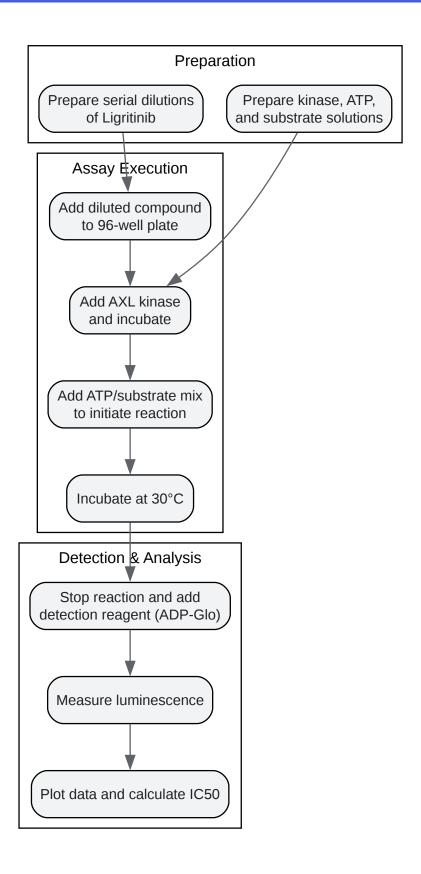


- Recombinant human AXL kinase (BPS Bioscience, Cat. No. 40110 or similar)[14]
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide like IRS1-tide)[14]
- Ligritinib (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[14]
- 96-well microplates

## Procedure:

- Prepare serial dilutions of **Ligritinib** in DMSO and then dilute in kinase buffer.
- In a 96-well plate, add the diluted test compounds. Include positive controls (no inhibitor) and negative controls (no enzyme).
- Add the recombinant AXL kinase to each well (except negative controls) and incubate for 10-15 minutes at room temperature.[15]
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. The signal is typically luminescence.
- Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.





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Caption: Workflow for a biochemical AXL kinase assay.



## **Cell-Based AXL Phosphorylation Assay**

This assay measures the ability of a compound to inhibit AXL autophosphorylation in a cellular context.

Objective: To determine the potency of **Ligritinib** in inhibiting Gas6-induced AXL phosphorylation in AXL-expressing cancer cells.

## Materials:

- AXL-expressing cell line (e.g., NCI-H1299, PSN-1)[16][17]
- · Cell culture medium and serum
- Recombinant human Gas6 (R&D Systems or similar)
- Ligritinib (or other test compounds) dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies for Western blotting or ELISA: anti-phospho-AXL (e.g., Tyr702 or Tyr779), anti-total-AXL[17][18]
- Multi-well cell culture plates

#### Procedure:

- Seed the AXL-expressing cells in a multi-well plate and allow them to adhere overnight.
- Serum-starve the cells for several hours (e.g., 4-24 hours) to reduce basal kinase activity.[15]
- Pre-treat the cells with various concentrations of **Ligritinib** for 1-2 hours.[15]
- Stimulate the cells with an optimal concentration of Gas6 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce AXL phosphorylation.[15][17]
- Wash the cells with cold PBS and lyse them directly in the wells with lysis buffer.



- Quantify the levels of phosphorylated AXL and total AXL in the cell lysates using either Western blotting or a sandwich ELISA.
- Normalize the phospho-AXL signal to the total AXL signal.
- Plot the percentage of inhibition of AXL phosphorylation against the compound concentration to determine the EC50 value.

## **Western Blotting for AXL Signaling**

Western blotting is used to qualitatively and semi-quantitatively assess the phosphorylation status of AXL and its downstream effectors like Akt.

Objective: To visualize the inhibitory effect of **Ligritinib** on AXL and downstream Akt phosphorylation.

#### Materials:

- Cell lysates prepared as described in section 3.2.
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AXL, anti-total-AXL, anti-phospho-Akt (Ser473), anti-total-Akt[16][17]
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

Determine protein concentration of cell lysates using a BCA or Bradford assay.



- Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with antibodies for total AXL, phospho-Akt, and total Akt to assess the entire signaling cascade and ensure equal protein loading.

## In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of **Ligritinib** in an animal model.

Objective: To assess the ability of orally administered **Ligritinib** to inhibit tumor growth in a mouse xenograft model of human cancer.

## Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- AXL-expressing human cancer cells (e.g., NSCLC, pancreatic, or breast cancer cell lines)[7]
   [20]
- Matrigel (optional, for subcutaneous injection)



- Ligritinib formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement
- Standard animal care facilities and approved protocols

#### Procedure:

- Inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS or with Matrigel) subcutaneously into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment groups (e.g., vehicle control, **Ligritinib** at various doses).
- Administer Ligritinib or vehicle orally, typically once daily.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
- Monitor animal body weight and general health as indicators of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-AXL) to confirm target engagement in vivo.
- Plot the mean tumor volume over time for each group to evaluate anti-tumor efficacy.

## Conclusion

**Ligritinib** is a promising AXL inhibitor with demonstrated preclinical potency.[4][9] The AXL signaling pathway is a well-validated target in oncology, playing a key role in tumor progression and the development of therapeutic resistance.[1][5] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of **Ligritinib** and other AXL-targeting agents. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of **Ligritinib** in various cancer indications. The ongoing



clinical trials (NCT06004921, NCT06120075) will be critical in defining its safety, pharmacokinetics, and efficacy in patients with advanced malignancies.[21]

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